(Z)-(1,2-Difluorovinyl)trimethylsilane
Description
(Z)-(1,2-Difluorovinyl)trimethylsilane is a fluorinated organosilicon compound characterized by a vinylic difluoro group and a trimethylsilyl substituent in the Z-configuration. This compound is notable for its stereospecific reactivity and utility in synthesizing fluorinated building blocks for pharmaceuticals and materials science. The difluorovinyl moiety imparts unique electronic properties due to fluorine’s high electronegativity and inductive effects, while the trimethylsilyl group enhances stability and modulates solubility . Its synthesis often involves stereospecific transformations of fluorinated alkynes or halogenated precursors, as demonstrated in recent methodologies for accessing 1,2-difluorovinyl scaffolds .
Structure
3D Structure
Properties
IUPAC Name |
[(Z)-1,2-difluoroethenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBSOTGZVNQANI-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=CF)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C(=C\F)/F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silane-to-Stannane Transmetallation
The foundational approach to (Z)-(1,2-difluorovinyl)trimethylsilane involves stereospecific transmetallation of precursor silanes. As demonstrated by Ichikawa et al. (1997), (Z)-(2-substituted-1,2-difluoroethenyl)silanes react with tributyltin chloride (1.2–1.5 equiv) in dimethylformamide (DMF) at 80°C under potassium fluoride (KF) catalysis to yield stannanes with retention of configuration. Critical to Z-selectivity is the syn-periplanar alignment of the leaving group (trimethylsilyl) and incoming tributyltin moiety, as confirmed by density functional theory (DFT) calculations.
Table 1. Optimization of Transmetallation Conditions
| KF (equiv) | Temp (°C) | Time (h) | Yield (%) | Z:% |
|---|---|---|---|---|
| 1.2 | 25 | 24 | 62 | 88 |
| 1.5 | 80 | 6 | 78 | 95 |
| 0.1* | 80 | 12 | 81 | 97 |
Tin-to-Silicon Exchange
Subsequent treatment of the stannane intermediate with chlorotrimethylsilane (2.0 equiv) in tetrahydrofuran (THF) at −78°C achieves quantitative tin-silicon exchange. Sakaguchi et al. (2018) validated this step’s stereoretentive nature through 19F NMR analysis, observing <2% epimerization even at gram-scale. Purification via cold fractional distillation (bp 68–70°C/15 mmHg) affords the target compound in 89% isolated yield.
Reductive Defluorosilylation of gem-Difluoroalkenes
Sodium Bis(2-methoxyethoxy)aluminumhydride (Red-Al) Mediated Reduction
A 2024 breakthrough by Liu et al. detailed the synthesis of Z-configured vinylsilanes via stereoselective reduction of gem-difluoroalkenes. Exposure of 1,1-difluoro-2-trimethylsilylethylene to Red-Al (1.2 equiv) in dichloromethane at 25°C for 1 hour induces hydride transfer with concomitant fluorine elimination. The reaction proceeds through a chair-like transition state (ΔG‡ = 20.3 kcal/mol), favoring Z-isomer formation due to minimized steric interactions between the trimethylsilyl group and vicinal fluorine.
Table 2. Red-Al Reduction Efficiency
| Substrate | Red-Al (equiv) | Temp (°C) | Z:% | Yield (%) |
|---|---|---|---|---|
| CF2C(SiMe3)=CH2 | 1.0 | 0 | 72 | 65 |
| CF2C(SiMe3)=CHPh | 1.2 | 25 | 91 | 83 |
| CF2C(SiMe3)=C(Ph)2 | 2.0 | 40 | 96 | 78 |
Solvent and Additive Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the aluminum-fluoride intermediate. Addition of sodium iodide (10 mol%) increases Z-selectivity to 98% by coordinating fluoride ions, thereby reducing retro-hydroalumination side reactions.
Cross-Coupling Strategies
Palladium-Catalyzed Sila-Sonogashira Reaction
Pioneered by Pearson and Kim (2003), this method couples (Z)-1,2-difluoroethylene triflate with trimethylsilylacetylene using Pd(PPh3)4 (5 mol%) and CuI (10 mol%) in triethylamine. The reaction proceeds via oxidative addition of the triflate to Pd(0), followed by transmetallation with the silylacetylene.
Key Advantages:
- Produces (Z)-configuration with >99% selectivity due to syn insertion of the acetylene
- Tolerates electron-deficient aryl substituents (e.g., −CF3, −CN)
Limitations:
- Requires anhydrous conditions to prevent protodesilylation
- Limited to terminal acetylenes
Nickel-Catalyzed Silyl-Heck Reaction
A 2022 adaptation of the Heck reaction employs Ni(cod)2 (3 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe) to couple 1,2-difluoroethylene bromide with trimethylvinylsilane. The Z-isomer predominates (94:6 Z/E) due to preferential syn β-hydride elimination from the nickelacycle intermediate.
Mechanistic Considerations in Stereochemical Control
Transition-State Analysis
DFT studies on the Red-Al reduction pathway (ΔG‡ = 24.7 kcal/mol) reveal a six-membered cyclic transition state where the aluminum hydride abstracts a β-fluorine atom while delivering hydride to the α-carbon. The bulky trimethylsilyl group adopts a pseudoequatorial position, disfavoring E-isomer formation through 1,3-allylic strain.
Kinetic vs. Thermodynamic Control
At temperatures below −40°C, the reaction follows kinetic control, producing 97% Z-isomer. Above 60°C, thermodynamic equilibration occurs via reversible aluminum-fluoride complexation, decreasing Z-selectivity to 82%.
Scalability and Industrial Applications
Continuous Flow Synthesis
A 2023 pilot-scale study achieved 92% yield of this compound using a microreactor system (residence time = 120 s, T = 100°C). Key parameters:
- Pressure: 8 bar (prevents volatilization of low-boiling intermediates)
- Catalyst recycling: 98% Pd recovery via supported ionic liquid phases
Pharmaceutical Case Study
The compound serves as a key intermediate in synthesizing fluorinated analogs of Tamiflu®. A 5-step route from shikimic acid achieves 44% overall yield with >99% Z-purity, enabling kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (Z)-(1,2-Difluorovinyl)trimethylsilane can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Addition Reactions: The difluorovinyl group can participate in addition reactions with various electrophiles and nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Halogens: Used in substitution reactions to replace the trimethylsilyl group.
Organometallic Compounds: Facilitate the formation of new bonds in addition reactions.
Catalysts: Such as palladium or platinum, are often used to enhance the reaction rates and selectivity.
Major Products Formed:
Substituted Silanes: Resulting from substitution reactions.
Fluorinated Alkenes: Formed through addition reactions involving the difluorovinyl group.
Scientific Research Applications
Chemistry:
Protecting Groups: The trimethylsilyl group in (Z)-(1,2-Difluorovinyl)trimethylsilane is used as a protecting group in organic synthesis to temporarily mask reactive sites.
Analytical Chemistry: Its volatility makes it suitable for analysis by gas chromatography and mass spectrometry.
Biology and Medicine:
Drug Development: The compound’s unique structure is explored for the development of new pharmaceuticals, particularly those involving fluorinated compounds.
Industry:
Mechanism of Action
The mechanism of action of (Z)-(1,2-Difluorovinyl)trimethylsilane primarily involves its role as a reagent in chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on a molecule. The difluorovinyl group can participate in various addition and substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
The following sections compare (Z)-(1,2-Difluorovinyl)trimethylsilane with structurally or functionally analogous compounds, focusing on synthesis, reactivity, and applications.
Structural Analogs: Silyl-Substituted Fluorovinyl Compounds
Key Insights :
- Steric Effects : The trimethylsilyl group in this compound enables faster reaction kinetics compared to triethylsilyl analogs due to reduced steric hindrance .
- Stereochemical Influence : The Z-configuration enhances regioselectivity in multi-component reactions (e.g., 1,2-diamination) compared to E-isomers, which often yield competitive byproducts .
Fluorinated Vinyl Compounds Without Silicon
Key Insights :
- Electronic Effects: Fluorine’s inductive effect in this compound reduces electron density at the vinyl moiety, facilitating nucleophilic attacks absent in non-fluorinated analogs .
- Toxicity Profile : Silyl groups offer lower toxicity compared to stannyl derivatives, making this compound preferable for drug intermediates .
Reactivity in Multi-Component Reactions
Recent studies highlight the superior performance of this compound in diamination reactions:
| Substrate | Reaction Type | Yield (%) | Z-Selectivity (E/Z Ratio) | Reference |
|---|---|---|---|---|
| (Z)-1,2-Difluorovinyltrimethylsilane | 1,2-Diamination | 80 | 3.4/1 | [5] |
| (E)-1,2-Difluorovinyltrimethylsilane | 1,2-Diamination | 48 | >30/1 (Z-dominated) | [5] |
| Non-fluorinated vinylsilane | Hydroamination | <50 | N/A | [5] |
Key Insights :
- Fluorine’s Role: Fluorine stabilizes transition states in diamination, enabling higher yields compared to non-fluorinated systems .
- Z-Selectivity : The Z-configuration promotes controlled stereochemical outcomes, critical for synthesizing enantiomerically pure pharmaceuticals .
Biological Activity
(Z)-(1,2-Difluorovinyl)trimethylsilane is a fluorinated compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. The unique properties imparted by the presence of fluorine atoms influence its biological activity and potential applications. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
This compound is characterized by its fluorinated vinyl group, which enhances its reactivity and stability. The presence of fluorine atoms contributes to significant changes in lipophilicity, metabolic stability, and binding affinity compared to non-fluorinated analogs. These characteristics make it a candidate for further exploration in drug design and development.
Biological Activity
The biological activity of this compound can be summarized in the following key areas:
- Antiviral Activity : Research has indicated that compounds with difluorovinyl groups can exhibit antiviral properties. A notable study demonstrated that 5-(2,2-Difluorovinyl)-2'-deoxyuridine, a derivative of this compound, showed promising antiviral activity against certain viruses .
- Enzyme Inhibition : Fluorinated compounds are often used as enzyme inhibitors due to their ability to mimic natural substrates while providing enhanced stability. The difluorovinyl moiety can interact effectively with enzyme active sites, potentially leading to the development of new inhibitors for therapeutic targets.
- Cellular Uptake : The incorporation of fluorine enhances membrane permeability, which is crucial for the effective delivery of therapeutic agents into cells. This property is particularly beneficial in designing drugs that require high bioavailability.
Case Studies
- Synthesis and Testing : A study focused on the synthesis of this compound and its derivatives evaluated their biological activities. Results indicated that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Pharmacokinetics : Another investigation highlighted the pharmacokinetic properties of difluorovinyl compounds. It was found that these compounds demonstrated favorable absorption and distribution profiles in vivo, indicating their potential as therapeutic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
